Pyrido[1,2-a]benzimidazol-8-amine Pyrido[1,2-a]benzimidazol-8-amine
Brand Name: Vulcanchem
CAS No.: 130595-01-6
VCID: VC21240577
InChI: InChI=1S/C11H9N3/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H,12H2
SMILES: C1=CC2=NC3=C(N2C=C1)C=C(C=C3)N
Molecular Formula: C11H9N3
Molecular Weight: 183.21 g/mol

Pyrido[1,2-a]benzimidazol-8-amine

CAS No.: 130595-01-6

Cat. No.: VC21240577

Molecular Formula: C11H9N3

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Pyrido[1,2-a]benzimidazol-8-amine - 130595-01-6

Specification

CAS No. 130595-01-6
Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
IUPAC Name pyrido[1,2-a]benzimidazol-8-amine
Standard InChI InChI=1S/C11H9N3/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H,12H2
Standard InChI Key HYGAHBMNSQAQQV-UHFFFAOYSA-N
SMILES C1=CC2=NC3=C(N2C=C1)C=C(C=C3)N
Canonical SMILES C1=CC2=NC3=C(N2C=C1)C=C(C=C3)N

Introduction

Chemical Structure and Properties

Pyrido[1,2-a]benzimidazol-8-amine belongs to a privileged class of heterocyclic compounds characterized by a fused ring system combining pyridine and benzimidazole structures with an amino group at the 8-position. This compound features a tricyclic scaffold that provides unique chemical reactivity and biological properties.

Basic Chemical Information

Pyrido[1,2-a]benzimidazol-8-amine has a defined chemical structure with specific identifiers that facilitate its recognition in chemical databases and research literature.

PropertyValue
Chemical FormulaC11H9N3
Molecular Weight183.21 g/mol
CAS Number130595-01-6
IUPAC Namepyrido[1,2-a]benzimidazol-8-amine
Standard InChIInChI=1S/C11H9N3/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H,12H2
Standard InChIKeyHYGAHBMNSQAQQV-UHFFFAOYSA-N
SMILESC1=CC2=NC3=C(N2C=C1)C=C(C=C3)N

The presence of the amino group at the 8-position provides this compound with distinct reactivity compared to other pyrido[1,2-a]benzimidazole derivatives. The amino functionality serves as a potential hydrogen bond donor and acceptor, enhancing the compound's ability to interact with biological targets .

Structural Characteristics

The pyrido[1,2-a]benzimidazole core consists of three fused rings - a pyridine ring fused to a benzimidazole moiety - creating a planar, aromatic system with delocalized electrons. This planarity facilitates potential intercalation with DNA/RNA, which contributes to its biological activities .

The amino group at the 8-position introduces an additional dimension of reactivity, providing:

  • A nucleophilic center for further functionalization

  • A site for hydrogen bonding interactions

  • Altered electron distribution within the tricyclic system

  • Potential for protonation/deprotonation under physiological conditions

Synthesis Methods

Multiple synthetic approaches have been developed for the preparation of Pyrido[1,2-a]benzimidazol-8-amine and related derivatives, highlighting the importance of this scaffold in medicinal chemistry.

Intramolecular Cyclization Approaches

The synthesis of Pyrido[1,2-a]benzimidazol-8-amine can be approached through various intramolecular cyclization methods, with several key strategies reported in the literature.

Reductive Cyclization

One primary approach involves the reductive cyclization of N-(2-nitroaryl)pyridinium chlorides. This method typically follows a two-stage process:

  • First, the reduction of the nitro group and subsequent intramolecular cyclization to form the pyrido[1,2-a]benzimidazole core

  • Second, the reduction of any additional nitro groups to form the desired amino functionality at the 8-position

This approach has been shown to be effective, with yields of up to 96% for certain derivatives, as demonstrated by Bogdanova et al. in their work on pyrido[1,2-a]benzimidazole amino derivatives .

Metal-Catalyzed Synthesis

Several metal-catalyzed methods have been reported for the synthesis of pyrido[1,2-a]benzimidazole derivatives, which can be adapted for the specific synthesis of Pyrido[1,2-a]benzimidazol-8-amine.

Copper-Iron Co-Catalyzed Approach

A notable method employs a co-catalytic system of Cu(OAc)2 and Fe(NO3)3·9H2O in DMF under an O2 atmosphere. This approach facilitates direct intramolecular aromatic C-H amination, where the pyridine moiety serves as both a directing group and an intramolecular nucleophile .

The mechanism proposed for this transformation involves:

  • Coordination of the copper catalyst to the amino nitrogen

  • C-H activation at the ortho position

  • Oxidation by the iron catalyst to facilitate formation of the more electrophilic Cu(III) species

  • Reductive elimination to form the C-N bond and complete the cyclization

Metal-Free Annulation Reactions

Antonchick et al. developed a metal-free annulation reaction between substituted 2-aminopyridines and arenes under mild conditions, providing access to diversified pyrido[1,2-a]benzimidazoles . The reaction mechanism involves:

  • Ligand exchange between 2-aminopyridine and hypervalent iodine reagents like PhI(OAc)2

  • Nucleophilic attack of arenes, forming N-arylated 2-aminopyridine intermediates

  • Subsequent oxidation and intramolecular nucleophilic attack of the pyridine nitrogen

  • Rearomatization to yield the final annulated product

Multicomponent Reactions

One-pot, multicomponent reactions offer efficient access to substituted pyrido[1,2-a]benzimidazoles. Research has demonstrated that four-component methods can produce polysubstituted pyrido[1,2-a]benzimidazole derivatives in good yields .

In these reactions, pyridine plays multiple roles:

  • Acting as a tertiary amine to yield pyridinium cation

  • Serving as a base to form carbanion intermediates

  • Functioning as a nucleophilic reagent

Biological Activities

The pyrido[1,2-a]benzimidazole scaffold, including the 8-amino derivative, demonstrates diverse biological activities that make these compounds valuable targets for drug discovery efforts.

Antimicrobial Properties

Pyrido[1,2-a]benzimidazol-8-amine and related compounds exhibit significant antimicrobial activity against various pathogens. While specific data for the 8-amino derivative is limited, the broader class of compounds has demonstrated efficacy against:

  • Gram-positive bacteria

  • Gram-negative bacteria

  • Fungal pathogens

The amino functionality at the 8-position is believed to enhance these antimicrobial properties through improved interaction with bacterial targets, including potential hydrogen bonding with bacterial enzymes or cell membrane components.

Anticancer Activity

Studies on pyrido[1,2-a]benzimidazole derivatives have revealed promising anticancer activities. The amino group at the 8-position may contribute to these effects through:

  • Enhanced DNA intercalation capabilities

  • Improved water solubility compared to non-amino derivatives

  • Potential for hydrogen bonding with key enzymes involved in cancer cell proliferation

Research has indicated that compounds with amino substituents at specific positions of the pyrido[1,2-a]benzimidazole core exhibit potent antiproliferative activity against various cancer cell lines .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of Pyrido[1,2-a]benzimidazol-8-amine and related compounds is crucial for optimizing their biological activities and developing more effective derivatives.

Impact of the Amino Group

The presence of an amino group at the 8-position significantly influences the compound's biological activity profile. Research has demonstrated that:

  • The amino group serves as a hydrogen bond donor, enhancing interactions with biological targets

  • It introduces basic properties that affect distribution and cell penetration

  • It provides a convenient handle for further derivatization to optimize activity

Studies on related compounds have shown that the position of amino substituents on the pyrido[1,2-a]benzimidazole core strongly influences biological activity, with the 8-position often conferring optimal properties .

Functionalization of the Amino Group

The amino group at the 8-position can be further functionalized to modulate the compound's properties and activities. Common modifications include:

Acylation

Acylation of the amino group has been shown to affect the biological properties of these compounds. For instance, N-(pyrido[1,2-a]benzimidazol-8-yl)propionamide derivatives have been synthesized and characterized by 1H NMR, showing diagnostic signals for the acylated amino group .

These acylated derivatives can undergo further functionalization through electrophilic aromatic substitution reactions, such as nitration, which typically occurs at positions ortho to the acylated amino group .

Alkylation and Other Modifications

The amino group can also be alkylated or modified with other functional groups to create a library of derivatives with varied properties. These modifications can impact:

  • Lipophilicity and membrane permeability

  • Metabolic stability

  • Target selectivity

  • Pharmacokinetic profile

Spectroscopic Characterization

Spectroscopic techniques provide valuable tools for the characterization and identification of Pyrido[1,2-a]benzimidazol-8-amine and its derivatives.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about Pyrido[1,2-a]benzimidazol-8-amine. Key spectroscopic features include:

1H NMR Characteristics

In the 1H NMR spectrum, the amino group (-NH2) of Pyrido[1,2-a]benzimidazol-8-amine typically appears as a broad singlet in the range of 6.40-6.55 ppm, serving as a diagnostic signal for this functionality . The aromatic protons of the tricyclic system appear in the range of 7-8 ppm, with characteristic coupling patterns that reflect the connectivity of the ring system.

13C NMR Characteristics

13C NMR spectroscopy provides information about the carbon framework of the molecule, with characteristic signals for:

  • Aromatic carbons (typically 110-160 ppm)

  • Carbon bearing the amino group (showing distinctive chemical shift due to the electron-donating effect of the NH2 group)

  • Carbon atoms at ring junction positions

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and formula of Pyrido[1,2-a]benzimidazol-8-amine. The molecular ion peak appears at m/z 183, corresponding to the molecular formula C11H9N3 .

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about functional groups in Pyrido[1,2-a]benzimidazol-8-amine. Characteristic IR bands include:

  • NH2 stretching vibrations (typically around 3300-3500 cm-1)

  • Aromatic C=C and C=N stretching (1400-1600 cm-1)

  • C-N stretching (1200-1350 cm-1)

Comparison with Related Heterocyclic Systems

Comparing Pyrido[1,2-a]benzimidazol-8-amine with related heterocyclic systems provides insights into the structural features that influence its properties and activities.

Pyrido[1,2-a]benzimidazol-8-ol

Pyrido[1,2-a]benzimidazol-8-ol differs from the 8-amino derivative by having a hydroxyl group instead of an amino group at the 8-position. This structural difference results in:

  • Different hydrogen bonding patterns (OH vs. NH2)

  • Altered acidity/basicity profile

  • Different metabolic pathways

  • Modified interaction with biological targets

The hydroxyl derivative has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi.

Tibremciclib

Tibremciclib (N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-[(1R)-6-fluoro-1-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-8-yl]pyrimidin-2-amine) represents a more complex derivative containing the pyrido[1,2-a]benzimidazole core. This compound illustrates how the basic scaffold can be elaborated to create drug candidates with specific pharmacological profiles .

Pyrimido[1,2-a]benzimidazoles

Pyrimido[1,2-a]benzimidazoles feature a pyrimidine ring fused to benzimidazole instead of a pyridine ring. Compared to Pyrido[1,2-a]benzimidazol-8-amine, these compounds exhibit:

  • Enhanced electron-deficient character due to the additional nitrogen in the ring

  • Improved metabolic stability

  • Different biological activity profiles, including antioxidant, anti-inflammatory, and anti-HIV properties

  • Reduced tautomerism-driven reactivity compared to hydroxyl-bearing derivatives

Pentacyclic Benzimidazole Derivatives

Recent research has explored pentacyclic benzimidazole derivatives featuring amino or amido side chains. These compounds have demonstrated significant antiproliferative activity within the submicromolar concentration range. Their biological activity is strongly influenced by the position and nature of the side chain on the pentacyclic skeleton .

Future Research Directions

Research on Pyrido[1,2-a]benzimidazol-8-amine continues to evolve, with several promising directions for future investigation.

Medicinal Chemistry Applications

The unique structural features of Pyrido[1,2-a]benzimidazol-8-amine make it a valuable scaffold for medicinal chemistry applications. Future research could focus on:

  • Developing targeted libraries of derivatives optimized for specific therapeutic applications

  • Exploring structure-activity relationships to enhance potency and selectivity

  • Investigating the potential of this scaffold in addressing antimicrobial resistance

  • Developing dual-action compounds that combine the pyrido[1,2-a]benzimidazole core with other pharmacophores

Synthetic Methodology Development

Advances in synthetic methodology could facilitate more efficient and selective preparation of Pyrido[1,2-a]benzimidazol-8-amine and its derivatives. Areas for improvement include:

  • Development of more environmentally friendly synthesis methods

  • Exploration of regioselective functionalization strategies

  • Investigation of asymmetric synthesis approaches for chiral derivatives

  • Application of flow chemistry techniques for scalable production

Biological Evaluation

Comprehensive biological evaluation of Pyrido[1,2-a]benzimidazol-8-amine remains an important area for future research. Potential avenues include:

  • Detailed mechanism of action studies

  • Assessment of pharmacokinetic properties

  • Toxicological evaluation to determine safety profiles

  • Exploration of potential applications beyond antimicrobial and anticancer activities

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